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Compound of Interest

Compound Name:
Ethyl 4-(4-fluorophenyl)-2,4-

dioxobutanoate

Cat. No.: B1297635 Get Quote

An In-depth Technical Guide to Ethyl 4-(4-
fluorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a keto ester of significant interest in medicinal

chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a β-

dicarbonyl moiety, makes it a valuable scaffold for the synthesis of various heterocyclic

compounds and a candidate for biological screening. This technical guide provides a

comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a Src

kinase inhibitor.

Nomenclature and Identification
Correctly identifying a chemical compound is crucial for research and development. Ethyl 4-(4-
fluorophenyl)-2,4-dioxobutanoate is known by several names in scientific literature and

chemical databases.

Table 1: Synonyms and Alternative Names
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Type Name/Identifier

IUPAC Name ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[1]

Systematic Name
Benzenebutanoic acid, 4-fluoro-α,γ-dioxo-, ethyl

ester[2]

CAS Number 31686-94-9[1][2]

PubChem CID 596593[1]

Common Synonyms ethyl 3-(4-fluorobenzoyl)pyruvate[1]

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate[1]

4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl

ester[1]

ETHYL-4-(4-FLOURO PHENYL)-2,4-DI OXO

BUTANOATE[2]

Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for Ethyl 4-(4-fluorophenyl)-2,4-
dioxobutanoate, compiled from various sources.

Table 2: Physicochemical and Spectroscopic Properties
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Property Value Source

Molecular Formula C₁₂H₁₁FO₄ [1][2]

Molecular Weight 238.21 g/mol [1][2]

Appearance Light yellow to yellow solid [2]

Melting Point 46-48 °C N/A

Boiling Point (Predicted) 360.9 ± 22.0 °C [2]

Density (Predicted) 1.241 ± 0.06 g/cm³ [2]

pKa (Predicted) 6.00 ± 0.25 [2]

¹H NMR (400 MHz, CDCl₃) δ

(ppm)

1.40 (t, J = 7.2 Hz, 3H, CH₃),

4.39 (q, J = 7.2 Hz, 2H, CH₂),

7.04 (s, 1H, CH), 7.19 (t, J =

8.4, Hz, 2H, Ar-H), 8.04 (dd, J

= 8.4, 4.8 Hz, 2H, Ar-H)

N/A

¹³C NMR Data available on SpectraBase [1]

IR (KBr) ν (cm⁻¹)
3107, 2995, 2971, 2908, 1732,

1600, 1509
N/A

Mass Spectrometry (GC-MS)
Data available from NIST Mass

Spectrometry Data Center
[1]

Note: The compound exists in tautomeric forms, and the reported spectroscopic data may

reflect the more stable enol form, "Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate".

Experimental Protocols
Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-

arylbutanoates.

Objective: To synthesize Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate via Claisen

condensation.
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Materials:

Diethyl oxalate

4'-Fluoroacetophenone

Sodium metal

Anhydrous ethanol

Dichloromethane

Sulfuric acid (dilute)

Anhydrous sodium sulfate

Procedure:

Preparation of Sodium Ethoxide: Freshly prepare sodium ethoxide by dissolving sodium

metal (10 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the freshly

prepared sodium ethoxide solution.

Addition of Reactants: A mixture of diethyl oxalate (10 mmol) and 4'-fluoroacetophenone (10

mmol) is added dropwise to the stirred sodium ethoxide solution at room temperature.

Reaction: The reaction mixture is stirred overnight at room temperature.

Heating: The mixture is then heated at 80 °C for 30 minutes.

Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute

sulfuric acid to a pH of 2. The aqueous layer is extracted with dichloromethane.

Drying and Concentration: The combined organic phases are dried over anhydrous sodium

sulfate and the solvent is evaporated under reduced pressure.
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Purification: The crude product is recrystallized from ethanol to yield pure Ethyl 4-(4-
fluorophenyl)-2,4-dioxobutanoate.

Sodium Ethoxide Preparation

Claisen Condensation

Work-up and Purification

Sodium Metal

Sodium Ethoxide Solution

Anhydrous Ethanol

Reaction Mixture

Diethyl Oxalate +
4'-Fluoroacetophenone

Stir Overnight (RT)

Heat at 80°C (30 min)

Acidify with H₂SO₄ (pH 2) Extract with CH₂Cl₂ Dry with Na₂SO₄ Evaporate Solvent Recrystallize from Ethanol Pure Product

Click to download full resolution via product page

Caption: Workflow for the Src kinase inhibition assay.

Biological Activity and Signaling Pathway
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its derivatives have been identified as

inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in various

cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.
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Dysregulation of Src activity is frequently observed in various cancers, making it an attractive

target for cancer therapy.

Mechanism of Action: As a Src kinase inhibitor, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
is believed to compete with ATP for binding to the kinase domain of Src. This prevents the

autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates,

thereby inhibiting the signaling cascade.

Src Kinase Signaling Pathway and Point of Inhibition:
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Caption: Simplified Src kinase signaling pathway and the inhibitory action of the compound.
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Conclusion
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a compound with established synthetic

accessibility and demonstrated potential as a Src kinase inhibitor. The data and protocols

presented in this guide offer a solid foundation for researchers and drug development

professionals interested in exploring its therapeutic applications and for the design of novel

derivatives with enhanced potency and selectivity. Further investigation into its detailed

mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted to fully

elucidate its potential in oncology and other relevant disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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